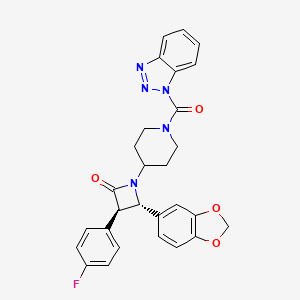

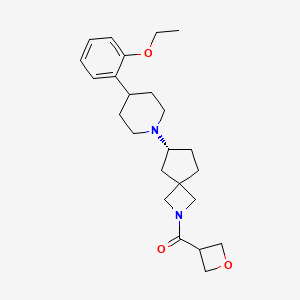

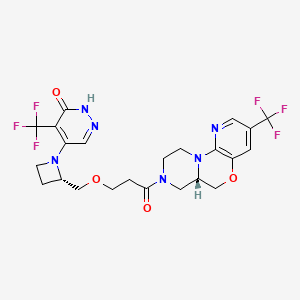

![molecular formula C19H25N3OS B15136921 2-(2-methylpropylamino)-1-[(4R)-4-(6-methylpyridin-2-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl]ethanone](/img/structure/B15136921.png)

2-(2-methylpropylamino)-1-[(4R)-4-(6-methylpyridin-2-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl]ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

IMP-1575 is a potent inhibitor of the enzyme hedgehog acyltransferase (HHAT), which plays a crucial role in the palmitoylation of hedgehog signaling proteins. These proteins are involved in various developmental processes and cancer growth. IMP-1575 has shown significant potential as a chemical probe for studying HHAT function and as a therapeutic agent in cancer research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

IMP-1575 is synthesized through a series of chemical reactions involving the formation of a central amide linkage, a secondary amine, and the ®-configuration at the 4-position of the core structure. The synthesis involves multiple steps, including the preparation of intermediates and their subsequent coupling under specific reaction conditions .

Industrial Production Methods

While detailed industrial production methods for IMP-1575 are not widely documented, the synthesis typically involves standard organic synthesis techniques, including purification steps such as chromatography to achieve the desired purity and yield .

Analyse Chemischer Reaktionen

Types of Reactions

IMP-1575 undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of IMP-1575 include acyl-coenzyme A (acyl-CoA) derivatives, amines, and various organic solvents. Reaction conditions often involve controlled temperatures, pH levels, and the use of catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from the reactions involving IMP-1575 include its various analogues and derivatives, which are used to study the structure-activity relationship and optimize its inhibitory potency .

Wissenschaftliche Forschungsanwendungen

IMP-1575 has a wide range of scientific research applications, including:

Wirkmechanismus

IMP-1575 exerts its effects by competitively inhibiting the enzyme HHAT. It binds to the active site of HHAT, preventing the enzyme from catalyzing the palmitoylation of hedgehog signaling proteins. This inhibition disrupts the hedgehog signaling pathway, which is crucial for the growth and development of certain cancers .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

RUSKI-201: Another HHAT inhibitor with lower potency compared to IMP-1575.

WNT974: An inhibitor of the enzyme porcupine, which is involved in the acylation of Wnt proteins.

ETC-159: Another porcupine inhibitor under clinical trials for cancer treatment.

Uniqueness of IMP-1575

IMP-1575 stands out due to its high potency as an HHAT inhibitor, with a significantly lower IC50 value compared to similar compounds. Its ability to inhibit hedgehog signaling in cellular assays makes it a valuable tool for studying HHAT function and a promising candidate for therapeutic development .

Eigenschaften

Molekularformel |

C19H25N3OS |

|---|---|

Molekulargewicht |

343.5 g/mol |

IUPAC-Name |

2-(2-methylpropylamino)-1-[(4R)-4-(6-methylpyridin-2-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl]ethanone |

InChI |

InChI=1S/C19H25N3OS/c1-13(2)11-20-12-18(23)22-9-7-17-15(8-10-24-17)19(22)16-6-4-5-14(3)21-16/h4-6,8,10,13,19-20H,7,9,11-12H2,1-3H3/t19-/m1/s1 |

InChI-Schlüssel |

OVUGAMKQXDOHDJ-LJQANCHMSA-N |

Isomerische SMILES |

CC1=NC(=CC=C1)[C@H]2C3=C(CCN2C(=O)CNCC(C)C)SC=C3 |

Kanonische SMILES |

CC1=NC(=CC=C1)C2C3=C(CCN2C(=O)CNCC(C)C)SC=C3 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

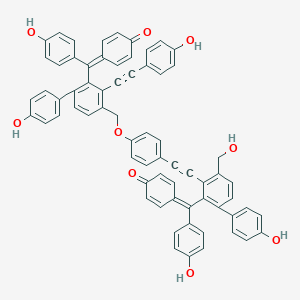

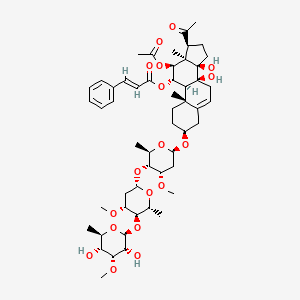

![6,7,13-trihydroxy-14-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione](/img/structure/B15136848.png)

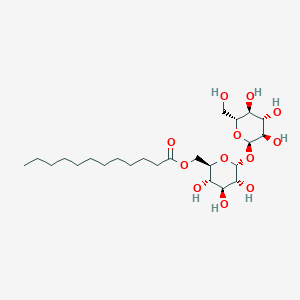

![acetamide;2-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)benzoic acid;perchlorate](/img/structure/B15136913.png)